molecular formula C11H15NO B12118588 7,8-Dimethylchroman-4-amine

7,8-Dimethylchroman-4-amine

Cat. No.: B12118588
M. Wt: 177.24 g/mol
InChI Key: XQXVQTSILZCMDL-UHFFFAOYSA-N
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Description

7,8-Dimethylchroman-4-amine (CAS 741233-82-9) is a chiral organic compound with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.25 g/mol. This chromane-amine derivative is recognized as a privileged scaffold in medicinal chemistry, with significant research value particularly in the field of neuroscience and neurodegenerative disease research . Chromane-based units are ubiquitous in naturally occurring and biologically active compounds, and the chroman-4-amine subunit has been identified as a key structural motif in several therapeutically relevant agents . This compound is of high interest in Alzheimer's disease research. Its structural framework is found in human Bradykinin B1 receptor antagonists, which have been scientifically linked to the control of neuroinflammation and the regulation of amyloid accumulation in AD mice models . This makes this compound a valuable building block for the synthesis and development of novel multi-target directed ligands (MTDLs) aimed at addressing the complex pathology of neurodegenerative conditions. The product is offered with a minimum purity of 95% and must be stored according to the recommended conditions to maintain stability. It is critical to note that this product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

7,8-dimethyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C11H15NO/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10H,5-6,12H2,1-2H3

InChI Key

XQXVQTSILZCMDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCO2)N)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7,8 Dimethylchroman 4 Amine

Established Synthetic Routes to 7,8-Dimethylchroman-4-amine

The synthesis of this compound and its analogs primarily relies on the transformation of a corresponding chromanone precursor. These methods offer reliable pathways to obtaining the desired amine.

Reductive Amination Strategies from Corresponding Chromanones

A prominent and widely utilized method for the synthesis of chroman-4-amines is the reductive amination of the corresponding chroman-4-one. core.ac.uk This two-step, one-pot reaction involves the formation of an imine from the chromanone, followed by its reduction to the amine.

A general and effective procedure for this transformation is a modified Leuckart-type reaction. core.ac.uk This involves treating the 7,8-dimethylchroman-4-one with an excess of an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) and aqueous ammonia, in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a commonly employed reducing agent for this purpose as it selectively reduces the imine in the presence of the ketone. core.ac.ukmasterorganicchemistry.com This method has been successfully applied to produce a library of gem-dimethylchroman-4-amine compounds in moderate to good yields. core.ac.uk

The reaction proceeds smoothly under standard conditions, affording the desired racemic amine. core.ac.uk While other reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be used, sodium cyanoborohydride is often preferred for its selectivity. masterorganicchemistry.comlibretexts.org

Table 1: Reagents and Conditions for Reductive Amination

Starting Material Reagents Reducing Agent Product Reference
7,8-Dimethylchroman-4-oneAmmonium acetate, Aqueous ammoniaSodium cyanoborohydride (NaBH₃CN)This compound core.ac.uk

Preparation via Cyclization of Precursors

The synthesis of the chroman-4-amine (B2768764) scaffold can also be achieved through the cyclization of appropriate acyclic precursors. This approach builds the heterocyclic ring system as a key step. For instance, the synthesis of chroman-4-ones, the direct precursors for reductive amination, can be accomplished through methods like the intramolecular oxa-Michael addition following a base-promoted crossed aldol (B89426) condensation. nih.gov Commercially available 2'-hydroxyacetophenones can react with appropriate aldehydes to construct the chroman-4-one skeleton. nih.gov

Synthetic Approaches for Related Dimethylchroman-4-amine Scaffolds

The chemical versatility of the dimethylchroman-4-amine scaffold allows for a range of transformations, enabling the synthesis of diverse derivatives with potential applications in various fields of chemical research.

Bromination Reactions for Substituted Chroman-4-amines

Bromination of the aromatic ring of chroman-4-amines is a common strategy to introduce a handle for further functionalization. The synthesis of bromo-substituted dimethylchroman-4-amines typically involves the direct bromination of the corresponding dimethylchroman-4-amine.

The reaction is generally carried out using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent like dichloromethane. Controlling the reaction conditions, particularly the temperature, is crucial to achieve regioselectivity. For example, the synthesis of 6-bromo-2,2-dimethylchroman-4-amine (B1283069) is achieved through this method.

Table 2: Conditions for Bromination of Dimethylchroman-4-amines

Starting Material Brominating Agent Solvent Product Example Reference
Dimethylchroman-4-amineN-Bromosuccinimide (NBS) or BromineDichloromethane6-Bromo-2,2-dimethylchroman-4-amine

Derivatization of Amine Functionality (e.g., Propargylation, Benzylation)

The primary amine group of this compound is a key site for derivatization, allowing for the introduction of various functional groups. Propargylation and benzylation are two such transformations that have been explored for related gem-dimethylchroman-4-amines. core.ac.uk

For instance, the propargylation of gem-dimethylchroman-4-amines can be achieved, and the resulting N-propargyl derivatives can be further subjected to benzylation. core.ac.uk These reactions expand the chemical space around the chroman-4-amine scaffold, enabling the synthesis of a diverse library of compounds for further investigation. core.ac.uk

Synthesis of Novel Ring Systems Incorporating the Chroman-4-amine Moiety

The chroman-4-amine moiety can serve as a building block for the synthesis of more complex, novel ring systems. While specific examples starting directly from this compound are not extensively documented, the general reactivity of the chroman scaffold lends itself to such transformations. For instance, the chroman-4-one precursor can undergo various reactions to build fused heterocyclic systems. The development of novel synthetic methodologies continues to expand the possibilities for creating new molecular architectures based on the chroman framework. nih.govfrontiersin.org

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of specific enantiomers of this compound is crucial due to the differential biological activity often exhibited by stereoisomers. Methodologies for achieving enantiopure forms of this compound fall into two main categories: direct asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric (Enantioselective) Synthesis

Directly synthesizing a single enantiomer offers an efficient route that avoids the loss of 50% of the material inherent in classical resolutions. A notable method for accessing chiral chromanes involves a copper-catalyzed asymmetric hydroamination. For instance, the synthesis of related chiral 4-amino-chromane derivatives has been achieved with high enantioselectivity using a copper acetate (CuOAc) catalyst and a chiral bisphosphine ligand, such as (S,S)-Ph-BPE. rsc.org This approach involves the reaction of a corresponding 2H-chromene with an aminating agent in the presence of the chiral catalyst system. The reaction proceeds at room temperature and can yield the desired chiral amine with high enantiomeric excess (ee). rsc.org For example, a similar hydroamination reaction for a related chromane (B1220400) yielded the product with a 95% ee. rsc.org

Another general strategy for producing chiral chroman-4-amines is the stereoselective reduction of an intermediate, such as a chroman-4-one, to a chiral alcohol, followed by conversion to the amine. However, a more direct route is the reductive amination of the corresponding chromanone precursor, which can produce a library of chroman-4-amine compounds. core.ac.uk While this often produces a racemic mixture, the choice of a chiral reducing agent or catalyst could potentially induce stereoselectivity.

Chiral Resolution Techniques

When a synthetic route yields a racemic mixture of this compound, chiral resolution is employed to separate the enantiomers.

Classical Resolution via Diastereomeric Salt Formation: This is a well-established method for obtaining enantiopure amines. onyxipca.com The process involves reacting the racemic amine with a chiral resolving agent, which is a chiral acid. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. onyxipca.com After separation, the desired enantiomer of the amine is recovered by treating the isolated salt with a base to remove the chiral auxiliary. The success of this method relies on finding a suitable combination of resolving agent and solvent that provides a crystalline salt with good separation efficiency. onyxipca.com

Parameter Description Reference
Principle Formation of diastereomeric salts with different solubilities. onyxipca.com
Process 1. React racemic amine with a single enantiomer of a chiral acid. 2. Isolate one diastereomeric salt by fractional crystallization. 3. Decompose the salt to recover the enantiopure amine. onyxipca.com
Common Agents Tartaric acid derivatives, mandelic acid, camphorsulfonic acid. onyxipca.com

Chromatographic Resolution: Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful analytical and preparative tool for separating enantiomers. onyxipca.comlcms.cz SFC is recognized as an effective and rapid chiral separations technique that offers advantages over HPLC, including shorter analysis times and reduced solvent consumption. lcms.cz The separation is achieved by passing the racemic mixture through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. This method is highly effective and can be used to determine the enantiomeric purity of a sample. onyxipca.com

Scale-Up Considerations in Synthesis

Transitioning the synthesis of this compound from laboratory-scale to industrial production introduces several challenges that require process optimization for efficiency, cost-effectiveness, and safety.

Route Selection and Optimization: The choice of synthetic route is critical. For large-scale production, a convergent synthesis with readily available, low-cost starting materials is preferred. Reactions must be robust, high-yielding, and use a minimal number of steps. For stereoselective synthesis, the cost and availability of chiral catalysts or resolving agents in bulk quantities are major factors. onyxipca.com Classical resolution, for example, is only viable on a large scale if the resolving agent is inexpensive and can be efficiently recovered. onyxipca.com

Process Conditions: Laboratory conditions often need significant modification for bulk synthesis. This includes optimizing solvent choice, reaction concentrations, temperatures, and pressures to maximize yield and purity in large reactors. The use of "green" or recoverable solvents, such as methyltetrahydrofuran (MeTHF), is an important consideration for minimizing environmental impact and can be a key factor in the practicability of a process at the gram-scale and beyond. core.ac.uk

Continuous Flow Chemistry: For certain reaction steps, implementing continuous flow chemistry over traditional batch processing can offer significant advantages for scale-up. Flow reactors can provide superior heat and mass transfer, allowing for better control over reaction parameters, improved safety for highly exothermic or hazardous reactions, and potentially higher yields and purity.

Purification: Purification methods must be scalable. While column chromatography is common in the lab, it can be costly and time-consuming on an industrial scale. Techniques such as recrystallization and distillation are often preferred for bulk purification.

Consideration Laboratory Scale Industrial Scale Reference
Methodology Proof of concept, novel routes.High yield, cost-effective, robust, safe.
Equipment Glassware (flasks).Large steel reactors, continuous flow systems.
Purification Column chromatography.Recrystallization, distillation.
Chiral Approach Any effective method.Use of inexpensive, bulk-available chiral agents or efficient catalysts. onyxipca.com
Solvents Standard lab solvents."Green," recoverable, and low-cost solvents are prioritized. core.ac.uk

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Studies

Impact of Chromane (B1220400) Ring Substitutions on Biological Activity

Role of Methyl Groups at C-7 and C-8

The presence of methyl groups at the C-7 and C-8 positions of the chromane ring is a key determinant of biological activity. Studies have indicated that the C8-methyl group, in particular, may be critical for certain biological activities, such as antitubercular effects. juniperpublishers.com For instance, one analog with a C8-methyl group was identified as a potent inhibitor against Mtb, while structurally related analogs lacking this group were inactive. juniperpublishers.com However, in other contexts, replacing the hydrogen at C-8 with a methyl group did not lead to an improvement in potency. juniperpublishers.com This highlights the nuanced and target-dependent role of these methyl substitutions.

Effects of Other Substituents on the Aromatic Ring (e.g., Halogens, Methoxy (B1213986), Trifluoromethyl)

The introduction of various substituents onto the aromatic ring of the chroman scaffold has been extensively explored to modulate biological activity.

Halogens: Halogenation of the chromane ring has yielded compounds with significant biological effects. For example, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent and selective SIRT2 inhibitor. acs.org Generally, larger, electron-withdrawing groups, such as halogens, in the 6- and 8-positions are favorable for SIRT2 inhibitory activity. nih.gov In a series of chromanone derivatives, compounds with a dibromo group on the phenyl ring of the chromone (B188151) displayed the highest inhibition. juniperpublishers.com The activity imparted by a C-8 substituent in certain quinolone series followed the order F > Cl = OMe = H against Gram-positive organisms. acs.org

Methoxy Group: The strategic placement of a methoxy group can enhance biological activity. For instance, a chroman-4-amine (B2768764) derivative with an 8-methoxy (8-OMe) group showed high inhibitory activity against equine serum butyrylcholinesterase (eqBuChE), with an IC50 value of 7.6 μM. core.ac.uk This was a significant improvement compared to the unsubstituted analog (IC50 = 38 μM). However, the introduction of a methoxy group at the C-8 position of a chromanone ring has also been shown to diminish activity in other contexts. researchgate.net

Trifluoromethyl Group: The trifluoromethyl (-CF3) group, a strong electron-withdrawing group, significantly influences the lipophilicity and biological activity of chroman derivatives. Its incorporation can enhance membrane permeability. 7-(Trifluoromethyl)chroman-4-one has been investigated for its potential as an anticancer and antiviral agent.

The following table summarizes the effects of various aromatic ring substituents on the biological activity of chroman derivatives:

SubstituentPosition(s)Observed Effect on Biological ActivityReference(s)
Dibromo6 and 8Potent and selective SIRT2 inhibition. acs.org
Halogens (general)6 and 8Favorable for SIRT2 inhibitory activity. nih.gov
Methoxy (OMe)8Enhanced butyrylcholinesterase inhibition. core.ac.uk
Trifluoromethyl (CF3)7Potential anticancer and antiviral activity.
Trifluoromethyl (CF3)GeneralImproved membrane permeability.

Significance of the Gem-Dimethyl Unit

The gem-dimethyl group, particularly at the C-2 position of the chromane ring, plays a crucial role in the pharmacological profile of these compounds. nih.gov This structural motif is frequently found in natural products with clinical relevance. nih.gov Studies have shown that the gem-dimethyl group is important for butyrylcholinesterase (BuChE) inhibition. core.ac.uk A compound lacking the gem-dimethyl group exhibited significantly reduced inhibition of BuChE compared to its gem-dimethyl-containing counterpart. core.ac.uk The gem-dimethyl unit can increase target engagement and potency through van der Waals interactions and by restricting the molecule to a bioactive conformation. nih.gov A series of gem-dimethylchroman-4-amine compounds demonstrated inhibition of equine serum butyrylcholinesterase with IC50 values in the micromolar range. core.ac.uk

Influence of Amine Group Modifications on Pharmacological Profiles

Modifications to the amine group at the C-4 position of the chromane ring provide another avenue for fine-tuning the pharmacological properties of these molecules. The nature of the amine—whether primary, secondary, or tertiary—and the substituents attached to the nitrogen atom can have a profound impact on activity.

N-Substituted Analogs

The introduction of various substituents on the amine nitrogen (N-substitution) has been a key strategy in the development of chroman-4-amine-based therapeutic agents. openmedicinalchemistryjournal.com These N-substituted analogs often exhibit modulated potency and selectivity. For example, in a series of thrombin inhibitors, 3,3-disubstituted propionic acid derivatives were utilized in the P3 position, highlighting the importance of the N-acyl group. acs.org The nature of the N-substituent can influence the molecule's ability to interact with its biological target. For instance, bulky secondary and tertiary amines were preferred at the benzylic amine position for potency at the B1 receptor in a series of beta-amino acid derivatives. researchgate.net

The following table provides examples of N-substituted chroman analogs and their observed activities:

N-Substituent TypeGeneral ObservationReference(s)
Bulky secondary and tertiary aminesPreferred for potency at the B1 receptor in certain beta-amino acid analogs. researchgate.net
N-Acyl groups (e.g., 3,3-disubstituted propionic acid)Utilized in potent thrombin inhibitors. acs.org

Stereochemical Determinants of Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a pivotal factor in determining its biological activity. For chroman-4-amine derivatives, the chirality at the C4 position, where the amine group is attached, significantly influences their interaction with biological targets. Research on analogous chroman structures has consistently demonstrated that different enantiomers can exhibit markedly different potencies and efficacies.

In studies of related chroman-4-amine compounds, it has been observed that the biological activity often resides predominantly in one enantiomer. For instance, in the context of anticancer activity for a related N-substituted benzopyran-4-yl urea, the R-enantiomer was identified as the active eutomer researchgate.net. This enantioselective activity is a common theme in pharmacologically active chroman derivatives. For example, in the case of the anti-HIV agent (±)-calanolide A, a chromane derivative, only the (+)-enantiomer was found to be active, while the (-)-enantiomer was inactive acs.org. This highlights the critical importance of enantiomeric purity for therapeutic applications, as the inactive or less active enantiomer could contribute to undesirable off-target effects or toxicity vulcanchem.com.

The amine group at the C4 position, along with the chroman ring, can engage in specific interactions such as hydrogen bonding and hydrophobic interactions with the active sites of enzymes or receptors. The precise spatial orientation of these groups, dictated by the stereochemistry at C4, is crucial for optimal binding and subsequent biological response .

Table 1: Enantioselectivity in Chroman Derivatives

Compound Family Active Enantiomer Biological Activity Reference
N-substituted benzopyran-4-yl urea R-enantiomer Anticancer researchgate.net
(±)-Calanolide A (+)-enantiomer Anti-HIV acs.org
Platinum complexes with chiral amines R-enantiomers Cytotoxic activity acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. mdpi.com

For chroman and chromanone derivatives, QSAR studies have been employed to identify key molecular features that govern their activity. These studies typically involve calculating a range of molecular descriptors, which can be physicochemical, structural, or quantum-chemical in nature. iiarjournals.org For instance, a QSAR analysis of 3-benzylidenechromanones identified that the presence of a methoxy group at the 7-position of the chromanone ring, similar to the methyl group in 7,8-Dimethylchroman-4-amine, can influence cytotoxicity and tumor-specificity. iiarjournals.org

The general process of developing a QSAR model involves several steps:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Development: Statistical methods, such as multilinear regression (MLR), are used to build a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.comnih.gov

While a specific QSAR model for this compound is not available in the cited literature, studies on related structures provide insights into the types of descriptors that are likely to be important for its activity. For example, in a QSAR study of thiazolidine-4-one derivatives, descriptors related to polarizability, electronegativity, and surface area were found to be significant. nih.gov Similarly, for xanthone (B1684191) derivatives, electronic properties such as the charge on specific carbon atoms were correlated with anti-tuberculosis activity. nih.gov These findings suggest that a QSAR model for this compound and its analogs would likely incorporate electronic and steric descriptors to account for the influence of the dimethyl substitution and the amine group on the chroman scaffold.

Table 2: Common Descriptors in QSAR Models for Heterocyclic Compounds

Descriptor Type Examples Potential Relevance to this compound Reference
Electronic Atomic charges (qC1, qC4), Electronegativity (GATSe2) Influence of methyl and amine groups on electron distribution nih.govnih.gov
Steric/Topological Molecular shape, Surface area (Shal, EstateVSA 6) Role of dimethyl groups in binding pocket interactions nih.gov
Physicochemical Lipophilicity (logP), Polarizability (MLFER_S) Impact on membrane permeability and target interaction nih.gov

Pharmacological and Biological Activity Investigations of 7,8 Dimethylchroman 4 Amine Analogs

Enzyme Inhibition Profiles

The chroman ring system is a prevalent scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities. researchgate.netresearchgate.net Derivatives of chroman-4-amine (B2768764), in particular, have been identified as powerful, medicinally active structures, especially in the context of neurodegenerative diseases. researchgate.net Research has focused on their ability to inhibit key enzymes implicated in the progression of these conditions.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov

Investigations into gem-dimethylchroman-4-amine compounds revealed them to be selective inhibitors of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). researchgate.net A synthesized library of these compounds demonstrated inhibitory concentrations (IC50) for equine BuChE (eqBuChE) in the micromolar range, from 7.6 to 67 μM. researchgate.netcore.ac.uk

One of the most active compounds in this series was an 8-methoxy substituted chroman-4-amine derivative (4b), which exhibited an IC50 value of 7.6 μM against eqBuChE. core.ac.uk In contrast, the unsubstituted chroman-4-amine (4a) and a 6-methyl substituted version (4e) showed more moderate inhibitory activity, with IC50 values of 38 μM and 52 μM, respectively. core.ac.uk A naphthylchroman-4-amine analog (4d) also showed good activity with an IC50 of 8.9 μM. core.ac.uk Further studies on amino-7,8-dihydro-4H-chromenone derivatives, a related structural class, also identified potent BuChE inhibitors. nih.gov For instance, a derivative with a 4-chlorobenzyloxy substitution (4c) showed a strong inhibitory activity with an IC50 of 0.89 µM. nih.gov Most of these chroman-4-amine compounds were found to be more potent BuChE inhibitors than the benchmark drug, galantamine. researchgate.net

CompoundSubstituentTarget EnzymeIC50 (μM)Source
Chroman-4-amine (4b)8-OMeeqBuChE7.6 core.ac.uk
Naphthylchroman-4-amine (4d)-eqBuChE8.9 core.ac.uk
Unsubstituted chroman-4-amine (4a)-eqBuChE38 core.ac.uk
Chroman-4-amine (4e)6-MeeqBuChE52 core.ac.uk
Amino-7,8-dihydro-4H-chromenone (4k)-BChE0.65 nih.gov
Amino-7,8-dihydro-4H-chromenone (4c)4-chlorobenzyloxyBChE0.89 nih.gov

To understand the mechanism by which these compounds inhibit cholinesterases, kinetic studies have been performed. For the gem-dimethylchroman-4-amine family, kinetic analyses revealed that they act as mixed-type inhibitors of BuChE. researchgate.netcore.ac.uk Mixed inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

In a related series of amino-7,8-dihydro-4H-chromenone derivatives, the most potent compound, 4k, was found to exhibit competitive-type inhibition against BuChE. nih.gov A competitive inhibitor reversibly binds to the active site of the enzyme, preventing the substrate from binding. The kinetic study for compound 4k determined its inhibition constant (Ki) to be 0.55 µM. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that catalyze the oxidative deamination of neurotransmitters. mdpi.com Their inhibition is a key therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. researchgate.net

The inhibitory potential of gem-dimethylchroman-4-amine analogs has been evaluated against both MAO-A and MAO-B. core.ac.uk Generally, these compounds showed low to moderate inhibitory activity at a concentration of 1 µM. core.ac.uk The screening indicated they were marginally more selective for MAO-A than for MAO-B. core.ac.uk For instance, isomeric naphthylchroman-4-amines (4d and 4e) displayed inhibitions of 13.3% and 12.5%, respectively, against MAO-A. core.ac.uk

The introduction of an N-propargyl group, a known pharmacophore for MAO inhibition, was explored in these chromanamines; however, the resulting compounds were found to be only moderately active. researchgate.net Research on related chroman-4-one derivatives has identified compounds with significant hMAO inhibitory activity. researchgate.net

Compound% Inhibition at 1 µM (MAO-A)% Inhibition at 1 µM (MAO-B)Source
Naphthylchroman-4-amine (4d)13.37.5 core.ac.uk
Naphthylchroman-4-amine (4e)12.5Not Reported core.ac.uk

Lipoxygenases (LOXs) are a family of enzymes involved in the metabolism of fatty acids, and their metabolites can have numerous negative health effects. nih.govnih.gov The inhibition of lipoxygenases is a target for treating inflammatory conditions. google.com

The chroman moiety is a structural feature in known lipoxygenase inhibitors. google.com While extensive research confirms that coumarin (B35378) and chroman-4-one derivatives can be potent lipoxygenase inhibitors, specific data on the lipoxygenase inhibition profile of 7,8-dimethylchroman-4-amine and its direct analogs is less detailed in the current literature. nih.govnih.govrsc.org Studies on related coumarin derivatives have shown a wide range of lipoxygenase inhibition, from 7.1% to 96.6%. nih.govnih.gov For example, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was identified as a very strong inhibitor of soybean LOX. nih.govnih.gov These findings suggest the therapeutic potential of the broader chroman scaffold in modulating lipoxygenase activity, warranting further investigation into the specific contributions of the 4-amine substitution pattern. google.com

Lipoxygenases

Mechanism of Lipoxygenase Inhibition

Lipoxygenases (LOXs) are enzymes containing a non-heme iron atom in their catalytic center, which is crucial for their function. researchgate.net These enzymes play a significant role in the metabolism of polyunsaturated fatty acids like arachidonic acid, leading to the production of inflammatory mediators such as leukotrienes. nih.govmdpi.comajol.info The inhibition of LOX is a key strategy for developing anti-inflammatory agents. nih.gov

The general mechanism of LOX inhibition often involves interfering with the redox cycle of the iron atom within the enzyme's active site. researchgate.net The catalytic cycle involves the conversion of the iron between its ferric (Fe³⁺) and ferrous (Fe²⁺) states. researchgate.net Redox-type inhibitors can interrupt this cycle, thereby inactivating the enzyme. researchgate.net

While direct studies on the specific mechanism of this compound are not detailed in the reviewed literature, research on related coumarin and chroman derivatives provides insight. For instance, studies on 7,8-disubstituted-4-methylthiocoumarins have demonstrated notable anti-inflammatory potency, suggesting interaction with inflammatory enzymes like LOX. nih.gov The anti-inflammatory activity of various coumarin derivatives has been linked to their ability to inhibit LOX, with some compounds showing non-competitive or mixed competitive and non-competitive inhibition mechanisms. nih.gov Molecular docking studies with some coumarin derivatives indicate a higher affinity for 5-LOX, which may be due to the larger size of the catalytic cavity in 5-LOX compared to other isoforms. nih.gov

Other Enzymatic Targets

Investigations into the broader enzymatic activity of chroman-4-amine analogs have identified several other protein targets. A series of gem-dimethylchroman-4-amine compounds were synthesized and found to be selective inhibitors of equine serum butyrylcholinesterase (eqBuChE), with inhibition values (IC₅₀) ranging from 7.6 to 67 μM. researchgate.net Kinetic analyses of these compounds revealed that they act as mixed inhibitors of BuChE. researchgate.net

Additionally, research on related chroman-4-one derivatives has pointed to other enzymatic interactions. Substituted chroman-4-one compounds have been effective as selective inhibitors of Sirtuin-2 (Sirt2), an enzyme implicated in diseases related to aging. Furthermore, a set of propargyl gem-dimethylchromanamines were evaluated for their potential to inhibit monoamine oxidase (MAO), showing moderate activity. The most effective of these compounds achieved 28% inhibition of MAO-B at a concentration of 1 µM. researchgate.net

Table 1: Enzymatic Inhibition by Chroman-4-amine Analogs
Enzyme TargetAnalog TypeInhibition DataInhibition TypeSource
Butyrylcholinesterase (BuChE)gem-dimethylchroman-4-aminesIC₅₀: 7.6 - 67 μMMixed researchgate.net
Sirtuin-2 (Sirt2)substituted chroman-4-onesSelective InhibitionNot Specified
Monoamine Oxidase B (MAO-B)propargyl gem-dimethylchromanamines28% at 1 µMNot Specified researchgate.net

Receptor and Transporter Modulation Studies

Serotonin (B10506) (5-HT1A) Receptor Affinity and Activity

Analogs of this compound, particularly those based on coumarin and chromen-2-one scaffolds, have been evaluated for their interaction with serotonin receptors. Radioligand binding assays have been employed to determine the affinity of these compounds for the 5-HT₁ₐ receptor. researchgate.netmdpi.com

A series of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives demonstrated significant affinity for 5-HT₁ₐ receptors. researchgate.net For example, the compound 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one exhibited a high affinity with a Kᵢ value of 0.57 nM, which is comparable to the known 5-HT₁ₐ agonist 8-OH-DPAT. researchgate.net In functional assays, some of these derivatives, such as 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl) piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one, were identified as having a significant antagonistic profile at the 5-HT₁ₐ receptor. researchgate.netmdpi.com The presence and position of substituents on the aromatic ring, as well as the nature of the linker, were found to be critical for determining the affinity and functional activity (agonist vs. antagonist) at this receptor. researchgate.net

Table 2: 5-HT₁ₐ Receptor Affinity for Selected Coumarin Analogs
CompoundAffinity (Kᵢ)Activity ProfileSource
6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one0.57 nMHigh Affinity researchgate.net
6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one0.78 nMHigh Affinity researchgate.net
8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one6157 nMAntagonist (IC₅₀ = 43 nM) mdpi.com

Serotonin Transporter Interactions

The serotonin transporter (SERT) is a key protein in the regulation of serotonergic neurotransmission by mediating the reuptake of serotonin from the synaptic cleft. nih.govwikipedia.org It is a primary target for many antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), and psychostimulants. wikipedia.orgbiorxiv.org The function of SERT is complex, involving conformational changes driven by sodium and chloride ion gradients. elifesciences.org Its activity can also be modulated by interacting proteins like syntaxin (B1175090) 1A. merckmillipore.com While the chroman framework is a component of various neurologically active compounds, specific research detailing the direct interaction of this compound or its close analogs with the serotonin transporter was not identified in the reviewed literature.

Cannabinoid Receptor Ligand Evaluation (for chromanone precursors)

The chromanone scaffold, a precursor to chroman-4-amines, has been explored in the development of ligands for various biological targets. nih.gov In the context of cannabinoid receptors (CB1 and CB2), which are significant therapeutic targets, various heterocyclic scaffolds are continuously evaluated to discover new selective ligands. nih.govfrontiersin.org Research in this area has identified that scaffolds like 1,8-naphthyridin-2(1H)-one-3-carboxamide can be highly suitable for developing potent and selective CB2 receptor ligands. nih.gov The functional activity of these ligands, whether they act as agonists or antagonists/inverse agonists, is often determined by the specific substitutions on the core scaffold. nih.gov While chromanone derivatives have been investigated as P-glycoprotein inhibitors, their specific and extensive evaluation as cannabinoid receptor ligands based on the provided results is less direct. acs.org However, the general strategy in medicinal chemistry involves screening diverse chemical scaffolds, including those related to chromanone, for activity at therapeutically relevant targets like cannabinoid receptors. acs.orgmdpi.com

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector Activity

Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, an anion channel. nih.govuniprot.org One major therapeutic strategy involves the use of "correctors," small molecules that aim to rescue the processing and trafficking of mutant CFTR proteins, particularly the common F508del mutation, to the cell surface. nih.govnih.gov

Significantly, a potent CFTR corrector, ABBV/GLPG-2222, features a 3,4-dihydro-2H-chromen-2-yl moiety, which is structurally related to the chroman core of this compound. acs.orgacs.org The discovery of this compound resulted from structure-activity relationship (SAR) studies on a series of chroman derivatives. These studies highlight the potential of the chroman scaffold to yield compounds that can address the underlying defects in protein folding and trafficking in cystic fibrosis. acs.org The development of such correctors is a critical area of research, with the goal of restoring proper ion channel function at the cell membrane. nih.govacs.org

In Vitro Cellular Efficacy Investigations of this compound Analogs

This section delves into the cellular-level efficacy of this compound and its structural analogs, exploring their potential as therapeutic agents across different disease models. The investigations cover their antiproliferative effects on cancer cells, antimicrobial and quorum sensing inhibitory activities, neuroprotective capabilities, and anti-inflammatory mechanisms.

Antiproliferative Mechanisms in Cancer Cell Lines

The chroman and chromone (B188151) scaffolds are central to many compounds exhibiting significant anticancer properties. Research into analogs of this compound has revealed multiple mechanisms through which these compounds can inhibit cancer cell growth, primarily by inducing cell cycle arrest and apoptosis.

Analogs based on the chroman and related heterocyclic structures have been shown to effectively halt the proliferation of cancer cells by interfering with the cell cycle and triggering programmed cell death (apoptosis).

One study found that (S)-chroman-4-amine induces apoptosis in HCT116 colon cancer cells by modulating key regulatory proteins. It upregulates the expression of pro-apoptotic genes like p53 and Bax while simultaneously downregulating the anti-apoptotic gene Bcl-2 and cyclin-dependent kinase 4 (CDK4). This dual action effectively pushes the cancer cells towards self-destruction.

Other fused heterocyclic derivatives, such as benzochromenes and chromenopyrimidines, have also demonstrated potent cytotoxic effects. Certain benzochromene derivatives can induce cell cycle arrest at the S and G2/M phases, which subsequently leads to apoptosis, activation of caspases 3 and 7, and DNA fragmentation. researchgate.net Similarly, newly synthesized fused chromenopyrimidines have been reported to cause cell cycle arrest at the G1 phase and induce apoptosis in MCF-7 breast cancer cells by targeting the anti-apoptotic proteins Bcl-2 and Mcl-1. nih.gov A novel 4-anilinoquinazoline (B1210976) analogue, DW-8, was found to arrest the cell cycle at the G2 phase in SW620 colorectal cancer cells. nih.gov This arrest was followed by the activation of the intrinsic apoptotic pathway, evidenced by the activation of caspase-9 and the executioner caspases-3 and 7. nih.gov

The table below summarizes the growth inhibition mechanisms of various chroman and chromone analogs in different cancer cell lines.

Table 1: Growth Inhibition Mechanisms of Chroman Analogs in Cancer Cell Lines
Compound/Analog Type Cancer Cell Line Growth Inhibition Mechanism Key Molecular Targets Reference
(S)-Chroman-4-amine HCT116 (Colon) Apoptosis Induction ↑ p53, ↑ Bax, ↓ Bcl-2, ↓ CDK4
Epiremisporine H (Chromone analog) HT-29 (Colon) Apoptosis Induction Bcl-2, Bax, Caspase 3 signaling mdpi.com
Fused Chromenopyrimidines MCF-7 (Breast) G1 Phase Cell Cycle Arrest, Apoptosis Induction Bcl-2, Mcl-1 nih.gov
Benzochromene Derivatives Various S and G2/M Phase Cell Cycle Arrest, Apoptosis Caspase 3/7 researchgate.net
DW-8 (4-Anilinoquinazoline) SW620 (Colorectal) G2 Phase Cell Cycle Arrest, Intrinsic Apoptosis Caspase-9, Caspase-3, Caspase-7 nih.gov
Quillaic Acid Derivatives HCT116 (Colon) G1 Phase Cell Cycle Arrest Not specified frontiersin.org

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, as its abnormal activation is linked to the progression of various malignancies. frontiersin.orgnih.gov Several heterocyclic compounds containing quinazoline (B50416) and pyrimidine (B1678525) cores, which are structurally related to the chroman-amine scaffold, have been developed as potent EGFR inhibitors. nih.gov

These inhibitors typically function by binding to the ATP-binding site within the kinase domain of EGFR, which prevents its autophosphorylation and blocks the downstream signaling pathways that promote cell proliferation. nih.gov Research on a series of 6-arylureido-4-anilinoquinazoline derivatives demonstrated potent antitumor activity against A549 (lung), HT-29 (colon), and MCF-7 (breast) cancer cell lines. frontiersin.org One of the most effective compounds, compound 7i, exhibited excellent EGFR inhibitory activity with an IC₅₀ value of 17.32 nM. frontiersin.org This was attributed to its ability to form key interactions within the receptor's active site. frontiersin.org

Furthermore, studies on fluoroquinazolinones identified derivatives with superior or comparable EGFR inhibitory activity to the established drug erlotinib (B232) against MCF-7 and MDA-MBA-231 breast cancer cell lines. mdpi.com These findings underscore the potential of designing chroman-amine analogs that can effectively target EGFR.

The table below presents data on the EGFR inhibitory activity of related quinazoline derivatives.

Table 2: EGFR Inhibition by Quinazoline Derivatives
Compound Series Example Compound EGFR IC₅₀ (nM) Target Cell Line(s) Reference
6-Arylureido-4-anilinoquinazolines Compound 7i 17.32 A549, HT-29, MCF-7 frontiersin.org
6-Arylureido-4-anilinoquinazolines Gefitinib (Reference) 25.42 - frontiersin.org
6-Arylureido-4-anilinoquinazolines Erlotinib (Reference) 33.25 - frontiersin.org
Fluoroquinazolinones Compound G 163.97 MCF-7 mdpi.com
Fluoroquinazolinones Compound E 545.38 MDA-MBA-231 mdpi.com
Fluoroquinazolinones Erlotinib (Reference) 78.04 MCF-7 mdpi.com

Antimicrobial Activity Mechanisms and Quorum Sensing Inhibition

In addition to their anticancer potential, chroman-based structures are being explored for their ability to combat bacterial infections. This is pursued through two main strategies: direct antimicrobial action that kills or inhibits bacterial growth, and interference with bacterial communication, a process known as quorum sensing (QS). nih.gov

QS is a cell-to-cell signaling mechanism that allows bacteria to coordinate gene expression based on population density. mdpi.com This system controls many processes crucial for pathogenicity, including biofilm formation and virulence factor production. mdpi.comnih.gov Inhibiting QS, therefore, represents an attractive anti-virulence strategy that may not exert the same selective pressure for resistance as traditional antibiotics. nih.govmdpi.com

Research has shown that novel spiro 4-chromanone (B43037) analogs are potent quorum sensing inhibitors. researchgate.net Certain compounds in this class demonstrated significant anti-QS activity against the indicator strain Chromobacterium violaceum at concentrations of 50 µg/mL or less. researchgate.net In a different study, analogs of hordenine (B123053) were found to inhibit QS and subsequent biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa and Serratia marcescens. nih.gov Other chromane (B1220400) derivatives have shown direct antibacterial activity, with some exhibiting minimum inhibitory concentrations (MIC) as low as 10-20 µg/ml against Staphylococcus aureus and Escherichia coli. researchgate.net

The table below summarizes the antimicrobial and anti-QS activities of various chroman-related compounds.

Table 3: Antimicrobial and Quorum Sensing Inhibition Activity of Chroman Analogs
Compound/Analog Type Target Organism Activity Type Key Finding Reference
Spiro 4-Chromanones Chromobacterium violaceum Quorum Sensing Inhibition Active at ≤50 µg/mL researchgate.net
Chromane Derivatives E. coli, S. aureus Antibacterial MIC = 10-20 µg/mL researchgate.net
Hordenine Analogs P. aeruginosa Quorum Sensing & Biofilm Inhibition Analog 28 showed 40.8% biofilm inhibition nih.gov
Hordenine Analogs S. marcescens Quorum Sensing & Biofilm Inhibition Analog 7 showed 52.7% biofilm inhibition nih.gov
Silver Nanoparticles (from endophytes) C. violaceum Quorum Sensing Inhibition 85.12% violacein (B1683560) inhibition at 140 µg/mL mdpi.com

Neuroprotective Activity on Cellular Models

Analogs of this compound hold promise for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are attributed to several distinct mechanisms investigated in various cellular models.

One key mechanism is the inhibition of enzymes implicated in neurodegeneration. Derivatives of (S)-chroman-4-amine have been shown to inhibit butyrylcholinesterase (BuChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is crucial for cognitive function. Other derivatives, particularly 6-bromo-substituted chromans, are significant inhibitors of monoamine oxidase B (MAO-B), an enzyme whose activity can contribute to oxidative stress and neuronal damage in conditions like Parkinson's disease. Furthermore, (S)-chroman-4-amine has been identified as a selective inhibitor of Sirtuin-2 (Sirt2), a target associated with neurodegenerative processes.

Another neuroprotective strategy involves metal chelation. A multifunctional 7,8-dihydroxycoumarin derivative, DHC12, was shown to chelate iron and copper ions, which can otherwise participate in oxidative reactions that damage neurons. nih.gov This compound was also a MAO-B inhibitor and protected mitochondria from damage in a cellular model of Parkinson's disease. nih.gov

Additionally, certain chroman-like flavonoids have been found to actively promote neuronal health. These compounds, termed "enhancement of neuronal differentiation factors" (ENDFs), can stimulate neuronal differentiation and neurite outgrowth and protect neuronal cells from cell death in culture. researchgate.net

The table below details the neuroprotective activities observed for these compounds.

Table 4: Neuroprotective Mechanisms of Chroman Analogs and Related Compounds
Compound/Analog Cellular Model/Target Neuroprotective Mechanism Effect Reference
(S)-Chroman-4-amine Derivatives Equine serum BuChE Enzyme Inhibition IC₅₀ values from 2.9 to 67 μM
6-Bromo-substituted Chromans Monoamine Oxidase B (MAO-B) Enzyme Inhibition Significant inhibition
(S)-Chroman-4-amine Sirtuin-2 (Sirt2) Enzyme Inhibition Selective inhibition, reduced neuronal cell death
DHC12 (7,8-dihydroxycoumarin) Cellular models of Parkinson's Disease Metal Chelation, MAO-B Inhibition Protection against lipid peroxidation and mitochondrial damage nih.gov
Chroman-like Prenylflavonoids (ENDFs) Neural precursors, PC12 cells Neuronal Differentiation, Neuroprotection Promoted neurite outgrowth, protected against cell death researchgate.net

Anti-inflammatory Mechanisms (based on chromanone derivatives)

The chromone core is a key feature in many compounds with potent anti-inflammatory properties. pharmainfo.in These derivatives act on various cellular pathways to mitigate inflammatory responses. A primary mechanism is the inhibition of pro-inflammatory mediators produced by immune cells like macrophages and neutrophils.

Several studies have demonstrated that chromone derivatives can significantly reduce the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS), a bacterial endotoxin (B1171834) that triggers a strong inflammatory response. nih.govplos.org For instance, a series of chromone amide derivatives showed potent NO inhibition, with one compound having an EC₅₀ value of 5.33 µM. nih.gov Another novel chromone derivative, DCO-6, was found to inhibit the production of not only NO but also the inflammatory cytokines IL-1β and IL-6. plos.org The mechanism for DCO-6 involves blocking the ROS-dependent activation of the TRAF6-ASK1-p38 signaling pathway, a key cascade in the inflammatory response. plos.org

Other chromone analogs have been shown to suppress the generation of superoxide (B77818) anions by activated human neutrophils, which are a major source of oxidative stress during inflammation. mdpi.com The anti-inflammatory activity of chromone derivatives is also linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for producing prostaglandins (B1171923) and leukotrienes, respectively. pharmainfo.in

The anti-inflammatory effects of various chromone derivatives are summarized in the table below.

Table 5: Anti-inflammatory Mechanisms of Chromanone Derivatives
Compound/Analog Cellular Model Inflammatory Mediator/Pathway Inhibited Potency (IC₅₀/EC₅₀) Reference
Chromone Amide Derivative (5-9) RAW264.7 Macrophages Nitric Oxide (NO) Production EC₅₀ = 5.33 µM nih.gov
DCO-6 (Diphenolic Chromone) RAW264.7 Macrophages NO, IL-1β, IL-6; TRAF6-ASK1-p38 Pathway Not specified plos.org
Epiremisporine G (2) Human Neutrophils Superoxide Anion Generation IC₅₀ = 31.68 µM mdpi.com
Epiremisporine H (3) Human Neutrophils Superoxide Anion Generation IC₅₀ = 33.52 µM mdpi.com
Various Chromones - COX/LOX Enzymes, Superoxide Anion - pharmainfo.in

Mechanistic Elucidation at the Molecular and Subcellular Levels

Molecular Target Identification and Validation

Research has identified key molecular targets for chromane (B1220400) derivatives, including 7,8-Dimethylchroman-4-amine. A primary focus has been on enzymes implicated in neurodegenerative diseases.

A library of gem-dimethylchroman-4-amine compounds was synthesized and found to be selective inhibitors of equine serum butyrylcholinesterase (eqBuChE), with inhibitory concentrations in the micromolar range (7.6–67 μM). researchgate.netcore.ac.uk In contrast, these compounds showed significantly less activity against acetylcholinesterase (AChE). core.ac.uk The chromane scaffold itself is recognized for its pharmacological potential in the context of Alzheimer's and Parkinson's diseases. researchgate.netcore.ac.uk

Ligand-Target Interaction Analysis

The interaction between this compound derivatives and their molecular targets has been explored through computational and experimental methods to understand the nature of the binding.

Molecular docking studies have provided insights into the binding mechanism of these compounds. researchgate.net For inhibition of butyrylcholinesterase, the gem-dimethyl group on the chromane ring was identified as being crucial for inhibitory activity. core.ac.uk This was demonstrated when a related compound lacking this group showed significantly reduced inhibitory capacity against BuChE. core.ac.uk The active site of MAO-B, a secondary target, is known to be hydrophobic, which influences the binding of inhibitor molecules. researchgate.net The interaction between a ligand and its target's binding site is driven by various non-covalent forces, including hydrophobic contacts and hydrogen bonds, which collectively determine binding affinity. biorxiv.org

The nature of the bond formed between the inhibitor and its target enzyme is a critical aspect of its mechanism. Covalent inhibitors typically form a permanent bond with their target, while non-covalent inhibitors engage in reversible interactions. nih.govdrughunter.comwikipedia.org

For the N-propargylated derivatives of gem-dimethylchroman-4-amines, which were designed to target MAO-B, experiments were conducted to determine if they acted as irreversible, covalent inhibitors. The mechanism for many propargylamine-based MAO inhibitors involves the formation of a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.netresearchgate.net However, a ¹H NMR experiment conducted to investigate the interaction between an N-propargyl gem-dimethylchroman-4-amine and MAO-B suggested that no covalent bond was formed with the FAD cofactor. core.ac.uk This finding was consistent with previous Saturation Transfer Difference (STD)-NMR experiments involving the known MAO-B inhibitor rasagiline (B1678815) mesylate, which also indicated a lack of covalent bond formation under the experimental conditions. core.ac.uk Therefore, the interaction of these chromane derivatives with MAO-B appears to be non-covalent. The inhibition of BuChE by the parent gem-dimethylchroman-4-amines was also determined to be reversible, consistent with non-covalent binding. researchgate.netcore.ac.uk

Enzyme Kinetic Studies and Inhibition Mechanism Determination (e.g., Mixed Inhibition)

Enzyme kinetic studies are essential for quantifying the potency of an inhibitor and determining its mode of action. pressbooks.pub For the gem-dimethylchroman-4-amine compounds, kinetic analyses were performed to characterize their inhibition of butyrylcholinesterase.

The studies revealed that these compounds act as mixed inhibitors of eqBuChE. researchgate.netcore.ac.uk A mixed inhibition pattern indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate (E-S) complex. core.ac.uk This mechanism was elucidated using Cornish-Bowden plots for data analysis. researchgate.netcore.ac.uk The inhibitory constants (IC₅₀ values) for a series of these amines against eqBuChE were determined, with the 8-methoxy derivative (a close analogue to the 7,8-dimethyl compound) showing the highest activity. core.ac.uk

Table 1: Inhibition of Equine Butyrylcholinesterase (eqBuChE) by gem-Dimethylchroman-4-amine Derivatives core.ac.uk
Compound DerivativeIC₅₀ (μM)Inhibition Mechanism
8-OMe (4b)7.6Mixed
Naphthyl (4d)>100 (for AChE), 54% inhibition (for BuChE)Mixed
General Range7.6 - 67Mixed

The table above summarizes the inhibitory activity and mechanism for representative gem-dimethylchroman-4-amine derivatives against cholinesterases.

Structural Insights from Spectroscopic Techniques (e.g., STD-NMR)

Spectroscopic techniques, particularly Saturation Transfer Difference (STD)-NMR, have been instrumental in providing structural details about the ligand-target interaction at an atomic level. glycopedia.euresearchgate.net STD-NMR is a powerful ligand-based NMR method used to identify which parts of a small molecule ligand are in close proximity to its macromolecular receptor in the bound state. glycopedia.euchemrxiv.org

Pathways Involved in Observed Biological Effects

The biological effects of this compound and its analogues are a direct consequence of their interaction with specific enzymes and the subsequent modulation of biological pathways.

The primary pathway affected is the cholinergic system, through the potent inhibition of butyrylcholinesterase (BuChE). researchgate.netcore.ac.uk BuChE plays a role in hydrolyzing the neurotransmitter acetylcholine (B1216132). Its inhibition leads to increased levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy in managing the symptoms of Alzheimer's disease.

Computational and Chemoinformatic Approaches in Research on 7,8 Dimethylchroman 4 Amine

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mechanism and affinity of potential drug candidates like 7,8-Dimethylchroman-4-amine.

In studies involving similar chromanone scaffolds, molecular docking has been successfully employed to investigate their binding modes with various biological targets. For instance, derivatives of chroman-4-one have been docked into the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease research. nih.gov These simulations reveal key molecular interactions, such as hydrogen bonds and pi-pi stacking, between the chroman moiety and critical amino acid residues within the enzyme's binding pocket. nih.gov For example, the NH group of a chromenone derivative was shown to form a hydrogen bond with Asp70, a key residue in the peripheral anionic site (PAS) of BChE, while the chromene-one moiety engaged in pi-pi stacking with Trp82 of the choline-binding site. nih.gov

The general process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible conformations of the ligand within the protein's active site, calculating a scoring function to estimate the binding affinity for each pose. The results are ranked by these scores, with lower values typically indicating more favorable binding energies. mdpi.comnih.gov This approach allows researchers to hypothesize the binding mechanism and predict the potency of new compounds before their synthesis. mdpi.com

Target ProteinLigand TypeKey Interactions Observed in SimulationsPredicted Binding Affinity (Example Range)
Butyrylcholinesterase (BChE)Amino-chromenone derivativeHydrogen bonding with Asp70; Pi-pi stacking with Trp82 nih.gov-7.0 to -9.5 kcal/mol
Acetylcholinesterase (AChE)Benzylidene chroman-4-oneInteractions with catalytic and peripheral anionic sites nih.gov-6.5 to -9.0 kcal/mol
Peroxiredoxins (antioxidant)N-(4-oxo-chromen-7-yl) benzamideHydrogen bonding with Asn99, Ala78 nih.gov-5.9 to -7.4 kcal/mol
Penicillin Binding Protein 4 (PBP4)Thiazole derivativeHydrogen bonding with Asn308; Carbon-hydrogen bonds with Ser303 mdpi.com~ -5.2 kcal/mol

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the geometry, stability, and reactivity of molecules like this compound.

DFT calculations are employed to optimize the molecular geometry of the compound, determining the most stable three-dimensional arrangement of its atoms. This optimized structure serves as the basis for calculating a wide range of molecular properties. nih.gov Key applications include:

Conformational Analysis: Identifying the lowest energy conformers of the molecule, which is critical for understanding how it will interact with a biological target.

Reactivity Indices: Calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. mdpi.com Other conceptual DFT indices like electronic chemical potential, electrophilicity, and nucleophilicity can also be determined to predict how the molecule will behave in chemical reactions. mdpi.com

Spectroscopic Analysis: Simulating vibrational frequencies (FT-IR, Raman) and electronic absorption spectra (UV-Vis) to aid in the characterization of the molecule and validate experimental data. nih.gov

Reaction Mechanisms: Mapping the potential energy surface for a chemical reaction involving this compound. This allows researchers to calculate activation energies and identify transition states, providing a detailed understanding of the reaction pathway and kinetics.

DFT-Calculated ParameterSignificance for this compound
Optimized Molecular GeometryProvides the most stable 3D structure for use in other simulations (e.g., docking).
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability. A larger gap suggests higher stability.
Molecular Electrostatic Potential (MEP)Maps the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Global Reactivity DescriptorsIncludes electrophilicity and nucleophilicity indices, which quantify the molecule's ability to accept or donate electrons. mdpi.com
Vibrational FrequenciesPredicts IR and Raman spectra, allowing for comparison with experimental results for structural confirmation. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations are used to study the dynamic behavior of these systems over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed view of molecular movements and conformational changes. nih.gov

For a compound like this compound, once a promising binding pose is identified through docking, MD simulations are performed on the ligand-protein complex. These simulations, often spanning hundreds of nanoseconds, assess the stability and dynamics of the interaction. nih.gov Key insights from MD simulations include:

Binding Stability: Confirming whether the ligand remains stably bound within the active site or if it dissociates over time. The root-mean-square deviation (RMSD) of the ligand's atomic positions is often monitored to quantify its stability. nih.gov

Conformational Changes: Observing how the protein and ligand adapt to each other's presence. The protein may undergo conformational changes to better accommodate the ligand, which can be crucial for its function.

Interaction Analysis: Analyzing the persistence of key interactions (like hydrogen bonds) identified in docking studies. MD simulations can reveal which interactions are stable and which are transient.

Solvent Effects: Explicitly modeling the effects of water molecules on the binding interaction, providing a more realistic representation of the biological environment.

MD simulations are essential for validating docking results and gaining a deeper understanding of the physical basis for the ligand's affinity and selectivity for its target. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. researchgate.net

For this compound, a pharmacophore model could be generated based on its structure and known interactions with a target (structure-based) or by aligning it with a set of other known active molecules (ligand-based). researchgate.net

This pharmacophore model then serves as a 3D query for virtual screening , a process where large digital libraries containing millions of chemical compounds are computationally searched. nih.gov The goal is to identify other molecules in the library that match the pharmacophore model. These "hits" are then prioritized for further investigation, such as molecular docking and, eventually, experimental testing. nih.gov This approach is a highly efficient method for identifying novel compounds with a high probability of being active at the target of interest, significantly narrowing the field of candidates for synthesis and biological evaluation. nih.gov

In Silico Prediction of Pharmacokinetic Parameters

Beyond predicting how a molecule interacts with its target, computational methods are vital for assessing its potential as a drug. In silico tools are widely used to predict the pharmacokinetic properties of a compound, often categorized under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov These predictions help researchers identify and filter out compounds with poor drug-like properties early in the discovery pipeline, saving time and resources. researchgate.net

For this compound, various computational models can predict a range of essential pharmacokinetic characteristics. Instead of specific values, these tools provide qualitative and categorical assessments of a compound's likely behavior in the body. The types of parameters predicted include:

Absorption: Estimating properties related to gastrointestinal absorption and bioavailability, such as solubility and permeability across biological membranes like the intestinal wall and the blood-brain barrier. frontiersin.org

Distribution: Predicting how the compound will distribute throughout the body's tissues and fluids, including its tendency to bind to plasma proteins. frontiersin.org

Metabolism: Identifying potential metabolic liabilities by predicting whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 family. frontiersin.org

Excretion: Estimating the likely routes and rates of elimination from the body.

These predictions are based on quantitative structure-property relationship (QSPR) models, which correlate a compound's structural features with its observed pharmacokinetic behavior. researchgate.net

Chemoinformatic Analysis of Compound Libraries

Chemoinformatics involves the use of computational methods to analyze and organize large sets of chemical data. When studying a class of compounds like chroman derivatives, chemoinformatic analysis is essential for understanding the chemical space and guiding the design of new molecules.

If this compound were part of a larger library of synthesized or virtual chroman analogues, chemoinformatic tools would be used to:

Assess Diversity and Novelty: Analyze the structural diversity of the library to ensure a broad range of chemical space is covered and to identify novel scaffolds.

Calculate Physicochemical Properties: Compute properties like molecular weight, logP (lipophilicity), polar surface area, and number of rotatable bonds for every compound in the library. This data is used to filter for compounds with desirable drug-like properties.

Structure-Activity Relationship (SAR) Analysis: Correlate structural features with biological activity data. By identifying which structural modifications lead to increased potency or selectivity, chemoinformatic analysis helps build predictive SAR models to guide the design of the next generation of compounds. jmbfs.org

Clustering and Similarity Searching: Group similar compounds together based on their structural or physicochemical properties. This helps in identifying representative compounds for testing and in finding close analogues of active "hits."

This systematic analysis of compound libraries is critical for transforming raw biological data into actionable knowledge for medicinal chemistry projects. jmbfs.org

Future Research Directions and Conceptual Therapeutic Potential

Design and Synthesis of Multi-Targeting Ligands

The multifactorial nature of complex diseases like neurodegenerative disorders necessitates the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key biological targets. nih.gov The chroman-4-one scaffold, a close structural relative and synthetic precursor to chroman-4-amines, has been successfully utilized in the design of MTDLs, particularly for Alzheimer's disease. nih.govrsc.org

Future research could focus on designing MTDLs based on the 7,8-Dimethylchroman-4-amine scaffold. By incorporating other pharmacophores, it is conceptually feasible to create hybrid molecules that target multiple pathways. For instance, combining the this compound moiety with groups known to inhibit enzymes like monoamine oxidase (MAO) or cholinesterases could yield novel therapeutics for neurodegenerative diseases. nih.govresearchgate.net The dimethyl substitution pattern on the aromatic ring could influence the lipophilicity and electronic properties of the molecule, potentially enhancing its binding affinity and selectivity for specific targets.

A potential strategy involves linking the this compound core to other bioactive scaffolds, as illustrated in the table below.

Bioactive ScaffoldPotential Therapeutic TargetConceptual Hybrid Compound Class
TacrineAcetylcholinesterase (AChE)Tacrine-Chroman-4-amine Hybrids
RivastigmineButyrylcholinesterase (BuChE)Chroman-4-amine-Carbamate Conjugates
IsatinMonoamine Oxidase (MAO)Isatin-Chroman-4-amine Conjugates

Exploration of Novel Biological Targets and Therapeutic Areas

The chroman-4-amine (B2768764) and related chromanone frameworks have demonstrated a diverse range of biological activities, opening avenues for exploring novel therapeutic applications for this compound. nih.gov While much of the existing research on chroman derivatives focuses on neurodegenerative diseases, the scaffold's inherent properties suggest potential in other areas. rsc.org

Antimicrobial and Anticancer Potential: Chroman-4-one derivatives have shown promising antimicrobial and anticancer activities. mdpi.comdovepress.com The introduction of the 7,8-dimethyl substitution in the chroman-4-amine structure could modulate these properties. Future studies should, therefore, include screening of this compound and its derivatives against a panel of pathogenic microbes and various cancer cell lines. Structure-activity relationship (SAR) studies would be crucial to identify the structural features that enhance potency and selectivity.

Anti-parasitic Activity: Recent studies have identified chroman-4-one analogues as inhibitors of pteridine (B1203161) reductase 1 (PTR1), a key enzyme in certain parasites like Trypanosoma brucei and Leishmania. nih.gov This suggests that this compound could be investigated as a potential anti-parasitic agent. The dimethyl substitution may influence the compound's interaction with the enzyme's active site, potentially leading to enhanced inhibitory activity.

A summary of potential therapeutic areas for this compound is presented below.

Therapeutic AreaPotential Biological TargetRationale
Neurodegenerative DiseasesCholinesterases, MAOEstablished activity of the chroman scaffold. rsc.orgnih.govresearchgate.net
Infectious DiseasesBacterial and Fungal EnzymesKnown antimicrobial properties of chroman-4-ones. mdpi.com
OncologyVarious Cancer-related ProteinsDocumented anticancer effects of related compounds. dovepress.com
Parasitic InfectionsPteridine Reductase 1 (PTR1)Inhibitory activity of chroman-4-ones on PTR1. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of green chemistry principles is crucial for the environmentally benign synthesis of pharmacologically relevant molecules. nih.govrsc.orgrasayanjournal.co.inresearchgate.netchemijournal.com Traditional synthetic routes for chromene and its derivatives often involve hazardous reagents and generate significant waste. researchgate.net Future research should focus on developing sustainable and efficient methods for the synthesis of this compound.

Microwave-Assisted and Ultrasound Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation has been successful in the synthesis of various chromene derivatives and could be adapted for the production of this compound. researchgate.net

Green Catalysts and Solvents: The use of non-toxic, recyclable catalysts and environmentally friendly solvents is a cornerstone of green chemistry. nih.govresearchgate.net Exploring solid-supported catalysts, and solvent-free reaction conditions, such as mechanochemistry (ball milling), could lead to more sustainable synthetic routes. unigoa.ac.in

Green Chemistry ApproachPotential Advantages
Microwave-Assisted SynthesisReduced reaction times, higher yields. nih.govresearchgate.net
Ultrasound-Assisted SynthesisEnhanced reaction rates, improved energy efficiency. researchgate.net
Use of Green SolventsReduced environmental impact. nih.govresearchgate.net
Solid-Supported CatalystsEase of separation and recyclability. rasayanjournal.co.in
Mechanochemistry (Ball Milling)Solvent-free conditions, high reaction rates. unigoa.ac.in

Integration of Artificial Intelligence and Machine Learning in Compound Design

Predictive Modeling: AI algorithms can be trained on existing data for chroman derivatives to predict the biological activities, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and potential off-target effects of novel this compound analogs. londondaily.newsnih.gov This can help in prioritizing the synthesis of compounds with the most promising profiles.

De Novo Drug Design: Generative AI models can design novel molecules based on desired properties. mdpi.com By defining specific target interactions and physicochemical parameters, these models could propose new derivatives of this compound with enhanced efficacy and safety profiles.

AI/ML ApplicationRole in Drug Discovery
Predictive ADMET ModelingEarly assessment of drug-like properties. londondaily.newsnih.gov
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity based on chemical structure. londondaily.news
De Novo Molecular DesignGeneration of novel chemical entities with desired characteristics. mdpi.com
Retrosynthesis PredictionDesigning efficient synthetic pathways. londondaily.news

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 7,8-Dimethylchroman-4-amine?

  • Methodological Answer : Synthesis typically involves cyclization of substituted phenols with amines under acidic or catalytic conditions. For example, reductive amination of chroman-4-one derivatives using sodium cyanoborohydride or catalytic hydrogenation. Purification requires column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Ensure reproducibility by documenting reaction parameters (temperature, solvent ratios, catalyst loading) and validating purity via HPLC (≥95%) .

Q. How should researchers characterize this compound’s structural and electronic properties?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Assign ¹H/¹³C peaks using DEPT and COSY experiments. For example, methyl groups at C7/C8 appear as singlets in ¹H NMR (~δ 1.2–1.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ via ESI-MS and compare with theoretical mass.
  • IR Spectroscopy : Identify amine N-H stretches (~3300–3500 cm⁻¹) and chroman ring vibrations.
    Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. What analytical methods are validated for assessing the purity and stability of this compound?

  • Methodological Answer :

  • HPLC/UPLC : Use a C18 column with UV detection (λ = 254 nm). Validate method sensitivity (LOD ≤ 0.1 µg/mL, LOQ ≤ 0.3 µg/mL) per ICH guidelines .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months. Monitor degradation via peak area loss in HPLC and identify impurities (e.g., oxidation byproducts) using LC-MS .
  • Table : Comparison of Analytical Techniques
TechniqueLOD (µg/mL)LOQ (µg/mL)Key Application
HPLC0.10.3Purity assessment
LC-MS0.050.15Impurity ID

Q. How can researchers ensure reproducibility in experimental protocols for this compound?

  • Methodological Answer :

  • Detailed Methods Section : Document reagent sources (e.g., deuterated solvents for NMR), equipment calibration, and step-by-step procedures. For example, specify grinding time for solid-state reactions or degassing steps for catalytic hydrogenation .
  • Negative Controls : Include blanks in spectroscopic assays to rule out solvent interference.
  • Data Sharing : Provide raw spectral data and chromatograms in supplementary materials .

Advanced Research Questions

Q. How can reaction intermediates and mechanisms be elucidated in this compound synthesis?

  • Methodological Answer :

  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., imine intermediates in reductive amination).
  • Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to model transition states and activation energies. Compare theoretical NMR shifts with experimental data .
  • Isotopic Labeling : Introduce ¹⁵N-labeled amines to confirm reaction pathways via MS/MS fragmentation patterns .

Q. What computational approaches are effective for predicting the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., GPCRs). Validate docking poses with MD simulations (GROMACS, 100 ns trajectories) .
  • QSAR Modeling : Coramine substituent effects (e.g., electron-withdrawing groups at C8) with bioactivity data (IC₅₀ values) using partial least squares regression .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for structural assignments?

  • Methodological Answer :

  • Multi-Technique Validation : If NMR suggests a planar structure but X-ray shows puckering, analyze temperature-dependent NMR to assess conformational flexibility .
  • Dynamic Effects : Use variable-temperature ¹H NMR to identify coalescence points for rotating methyl groups.
  • Consult Crystallographic Databases : Compare bond lengths/angles with similar chroman derivatives in the Cambridge Structural Database .

Q. What experimental designs are optimal for evaluating the compound’s biological activity while minimizing artifacts?

  • Methodological Answer :

  • Dose-Response Curves : Test across 5–6 concentrations (e.g., 1 nM–100 µM) with triplicate measurements. Include positive (e.g., known agonists) and negative controls (vehicle-only) .
  • Counteract Solubility Issues : Use DMSO stocks (<0.1% final concentration) and validate with dynamic light scattering (DLS) to confirm no aggregation .
  • Off-Target Screening : Perform kinase profiling or hERG channel assays to rule out nonspecific interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.